8-butyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-butyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C16H23N5O3 and its molecular weight is 333.392. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Imidazo[2,1-f]purine-2,4-dione derivatives have been synthesized and evaluated for their potential as ligands for various receptors, indicating their use in developing novel therapeutic agents. For example, a series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione were synthesized and evaluated for their potential as 5-HT(1A) receptor ligands. Preliminary pharmacological evaluations indicated that these compounds could exhibit anxiolytic-like and antidepressant-like activities in animal models, which suggests their relevance in neuroscience and psychopharmacology research (Zagórska et al., 2009).
Structure-Activity Relationships
Further research into the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has expanded the understanding of how different substitutions on the imidazo[2,1-f]purine-2,4-dione system can affect receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. This type of research is fundamental in drug discovery and development, as it helps in designing compounds with desired biological activities (Zagórska et al., 2015).
Receptor Affinity and Enzymatic Activity
Investigations into the receptor affinity and inhibitory potencies for phosphodiesterases of octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines contribute to the understanding of the potential therapeutic applications of these compounds. Such studies are crucial for the identification of promising structures for further modification and mechanistic studies, especially in the context of developing hybrid ligands with specific biological activities (Zagórska et al., 2016).
Antiviral and Antimycobacterial Activities
Research on imidazo[1,2-a]-s-triazine derivatives, a related class of compounds, has shown moderate antiviral activity against certain viruses, indicating the potential of imidazo[2,1-f]purine derivatives in antiviral research. Additionally, studies on imidazole derivatives designed to mimic the structure of potent antimycobacterial agents suggest potential applications in combating bacterial infections, including tuberculosis (Kim et al., 1978) (Miranda & Gundersen, 2009).
Properties
IUPAC Name |
6-butyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-5-6-7-19-11(2)10-21-12-13(17-15(19)21)18(3)16(23)20(14(12)22)8-9-24-4/h10H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATPNQCRZGQXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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